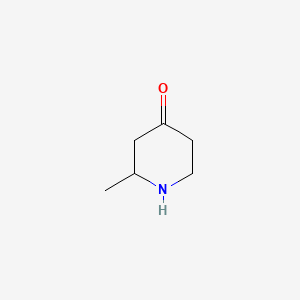

2-Methylpiperidin-4-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVHMZSKMQPCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406741 | |

| Record name | 2-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71322-99-1 | |

| Record name | 2-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of the 2 Methylpiperidin 4 One Framework

Mechanistic Studies of Reactions Involving 2-Methylpiperidin-4-one and its Analogs

Kinetic studies on the oxidation of piperidin-4-one derivatives provide valuable insights into their reactivity. Investigations into the oxidation of various substituted piperidin-4-ones and their corresponding oximes and semicarbazones have been conducted using oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium fluorochromate (PFC).

In the oxidation of 3,5-dimethyl-2,6-diaryl piperidin-4-one oximes by PCC in an aqueous acetic acid medium, the reaction is first order with respect to both the oxidant and the substrate. asianpubs.org The reaction is catalyzed by acid, and the rate is not significantly affected by ionic strength, suggesting an interaction between an ion and a dipole in the rate-determining step. asianpubs.orgasianpubs.org An increase in the dielectric constant of the medium accelerates the reaction rate, indicating a polar mechanism. asianpubs.orgasianpubs.org The absence of polymerization with acrylonitrile (B1666552) monomer points to a non-radical reaction pathway. asianpubs.orgasianpubs.org The stoichiometry of the reaction between the oxime and PCC is 1:1, with the corresponding ketone identified as the product. asianpubs.orgasianpubs.org

Similarly, the oxidation of 2,6-diphenyl-piperidin-4-one (B8811517) semicarbazone and its 3-alkyl substituted analogs by PFC in aqueous acetic acid is also acid-catalyzed. asianpubs.orgresearchgate.net These reactions were found to be very fast in the presence of acid, which made determining the order with respect to the acid challenging. asianpubs.orgresearchgate.net The lack of influence of ionic strength and the effect of the dielectric constant again suggest an ion-dipole interaction in the rate-determining step. asianpubs.orgresearchgate.net The stoichiometry is 1:1, and the oxidation product is the corresponding ketone. asianpubs.orgresearchgate.net

Kinetic studies on the oxidation of epimeric piperidin-4-ols with vanadium(V) show a first-order dependence on both the oxidant and the substrate. rsc.org A significant primary kinetic isotope effect (kH/kD values ranging from 1.60 to 4.76) indicates the cleavage of the C-H bond at the carbon bearing the hydroxyl group in the rate-determining step. rsc.org The formation of free radical intermediates is suggested by the induced polymerization of acrylamide. rsc.org

The oxidation of various piperidin-4-ones by PFC was studied at different temperatures, and the activation parameters were calculated. niscpr.res.in A primary isotopic effect (kC-H/kC-D of 4.2 at 30°C) was observed, supporting the cleavage of an α-C-H bond in the rate-determining step. niscpr.res.in

Table 1: Summary of Kinetic Data for Piperidin-4-one Oxidation Reactions

| Oxidant | Substrate | Order (Oxidant) | Order (Substrate) | Acid Catalysis | Key Mechanistic Insights |

| PCC | 3,5-Dimethyl-2,6-diaryl piperidin-4-one oximes | 1 | 1 | Yes | Ion-dipole interaction, polar mechanism, non-radical pathway. asianpubs.org |

| PFC | 2,6-Diphenyl-piperidin-4-one semicarbazones | 1 | 1 | Yes | Ion-dipole interaction, fast reaction in acid. asianpubs.orgresearchgate.net |

| Vanadium(V) | Epimeric piperidin-4-ols | 1 | 1 | Yes | C-H bond cleavage in rate-determining step, free radical intermediate. rsc.org |

| PFC | Substituted 4-piperidones | 1 | 1 | Yes | α-C-H bond cleavage in rate-determining step. niscpr.res.in |

The mechanistic pathways of reactions involving the piperidin-4-one scaffold are diverse and depend on the reactants and conditions employed. For instance, the oxidation of piperidin-4-one oximes with PCC is proposed to proceed through a polar mechanism. asianpubs.org The reaction is acid-catalyzed, and the rate-determining step likely involves an ion-dipole interaction. asianpubs.orgasianpubs.org The stoichiometry is 1:1, yielding the corresponding ketone. asianpubs.orgasianpubs.org

In the oxidation of piperidin-4-ols by vanadium(V), the proposed mechanism involves the formation of a free radical intermediate. rsc.org This is supported by the observation that the reaction mixture induces the polymerization of acrylamide. rsc.org The significant primary kinetic isotope effect suggests that the cleavage of the C-H bond at the hydroxyl-bearing carbon is the rate-determining step. rsc.org

A different mechanism is observed in the silver-mediated ring expansion-oxidation of cis-2-(2-bromo-1,1-dimethylethyl)azetidines to form 5,5-dimethylpiperidin-4-ones. ugent.be This transformation is thought to proceed through an intermediate bicyclic azetidinium salt. ugent.be Subsequent nucleophilic attack by DMSO, followed by proton abstraction, leads to the formation of the piperidin-4-one and dimethyl sulfide. ugent.be

The oxidation of substituted 4-piperidones with PFC is believed to involve the direct oxidation of the ketone form rather than the enol form. niscpr.res.in This is supported by PMR studies in trifluoroacetic acid, which did not show the presence of an olefinic proton. niscpr.res.in The primary kinetic isotope effect further confirms the cleavage of the α-C-H bond in the rate-determining step. niscpr.res.in

The piperidin-4-one framework is amenable to both nucleophilic and electrophilic functionalization. The carbonyl group at the C-4 position is a key site for nucleophilic attack. For example, reactions with nucleophiles like amines can lead to the formation of various derivatives. smolecule.com

Electrophilic functionalization can occur at different positions of the ring system. For instance, electrophilic Au-catalyzed α-C-H bond functionalization of tertiary amines has been demonstrated as a strategy for forming C-C and C-heteroatom bonds. researchgate.net This approach has been applied to the synthesis of complex organic compounds. researchgate.net

The reactivity of the piperidin-4-one ring can be influenced by substituents. For example, N-substitution can modulate the nucleophilicity of the nitrogen atom and influence the outcome of subsequent reactions. researchgate.net

The synthesis of piperidin-4-ones from secondary amines via a gold-catalyzed formal [4+2] cycloaddition provides an efficient route to this scaffold. researchgate.net This reaction proceeds without the need for purification of the intermediate tertiary amine. researchgate.net

Functionalization and Derivatization of the this compound Ring System

The carbonyl group of this compound and its analogs serves as a versatile handle for the synthesis of a variety of derivatives, including oximes, hydrazones, and thiosemicarbazones.

Oxime Derivatives: Oximes are readily prepared by the reaction of piperidin-4-ones with hydroxylamine (B1172632) hydrochloride. For example, 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one can be converted to its corresponding oxime by treatment with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297). researchgate.netcore.ac.uk These oximes can be further derivatized to form oxime esters by reaction with substituted benzoyl chlorides. researchgate.netcore.ac.uk A series of N-methylpiperidin-4-one-O-benzyloximes has also been synthesized through various methods, with the direct conversion of 2,6-diarylpiperidin-4-ones into their oxime ethers proving to be an efficient route. researchgate.net

Hydrazone Derivatives: Hydrazones are synthesized by the condensation of piperidin-4-ones with hydrazine (B178648) derivatives. For instance, N-(benzimidazol-2-yl methyl)-2,6-diphenylpiperidin-4-one reacts with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) to yield the corresponding hydrazone. tsijournals.com Similarly, a series of 2r,6c-diaryl-3t-methylpiperidin-4-one N-(2′-furoyl)hydrazones has been synthesized and characterized. researchgate.netresearchgate.net The reaction of 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-ones with appropriate carbazates in methanol (B129727) under reflux conditions yields (E)-alkyl 2-(1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarboxylate derivatives. doi.org

Thiosemicarbazone Derivatives: Thiosemicarbazones are prepared through the condensation of piperidin-4-ones with thiosemicarbazide (B42300). The synthesis of (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide is achieved by reacting the parent piperidin-4-one with thiosemicarbazide in an acidic medium. yu.edu.jo In another example, t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone has been synthesized and characterized. chemrevlett.com The reaction of substituted 3-alkyl-2,6-diarylpiperidin-4-ones with thiosemicarbazide in methanol with a catalytic amount of concentrated HCl under reflux yields the corresponding thiosemicarbazones. rsc.org

Table 2: Synthesis of this compound Derivatives

| Derivative Type | Reagents | Key Reaction Conditions |

| Oximes | Hydroxylamine hydrochloride, Sodium acetate | Ethanol, Reflux researchgate.netcore.ac.ukwho.intresearchgate.net |

| Oxime Esters | Substituted benzoyl chlorides, Anhydrous K2CO3 | - researchgate.netcore.ac.uk |

| Hydrazones | Hydrazine hydrate | Ethanol, Reflux tsijournals.com |

| Hydrazones | N-(2′-furoyl)hydrazide | - researchgate.netresearchgate.net |

| Hydrazinecarboxylates | Carbazates, Acetic acid | Methanol, Reflux doi.org |

| Thiosemicarbazones | Thiosemicarbazide | Acidic medium yu.edu.jo |

| Thiosemicarbazones | Thiosemicarbazide, Conc. HCl | Methanol, Reflux rsc.org |

The nitrogen atom of the piperidine (B6355638) ring is a key site for functionalization, allowing for the introduction of a wide range of substituents that can modulate the compound's properties.

N-Alkylation and N-Arylation: N-methylation is a common modification, often achieved using reagents like iodomethane (B122720) in the presence of a base such as anhydrous potassium carbonate. researchgate.netcore.ac.uk N-benzylation can be accomplished using benzyl (B1604629) chloride. dtic.mil More complex N-aryl and N-heteroaryl groups can be introduced through various coupling reactions.

N-Acylation: The nitrogen can be acylated using acylating agents like chloroacetyl chloride in the presence of a base like triethylamine. doi.org This introduces an N-chloroacetyl group, which can serve as a handle for further modifications. doi.org

N-Nitrosation: N-nitrosopiperidin-4-ones can be synthesized, and their conformational properties studied. For example, r-2,c-6-Bis(4-chlorophenyl)-t-3-isopropyl-1-nitrosopiperidin-4-one has been prepared and characterized. chemrevlett.com

Transition-Metal-Catalyzed Functionalization: Modern synthetic methods have enabled more sophisticated functionalization of the piperidine nitrogen and adjacent positions. Transition-metal-catalyzed reactions, such as the "hydrogen borrowing" [5+1] annulation method using an iridium(III) catalyst, allow for the stereoselective synthesis of substituted piperidines. nih.gov Palladium-catalyzed oxidative amination of alkenes provides another route to functionalized piperidines. nih.gov These methods often involve the in-situ formation of an iminium ion intermediate, which then undergoes further reaction. nih.gov

Modifications at the Ketone Moiety and Stereoselective Reductions

The carbonyl group at the C-4 position of the this compound scaffold is a key site for a variety of chemical modifications, most notably stereoselective reduction to the corresponding alcohol, 4-hydroxypiperidine. The stereochemical outcome of this reduction is of paramount importance as the relative orientation of the hydroxyl group and the C-2 methyl group defines the cis/trans isomerism of the resulting product, significantly influencing its biological activity and utility as a synthetic intermediate.

The reduction of N-substituted 2-methylpiperidin-4-ones can yield two diastereomeric alcohols: the cis isomer (equatorial hydroxyl group) and the trans isomer (axial hydroxyl group), assuming a chair conformation. The stereoselectivity of this transformation is highly dependent on the reducing agent, the nature of the N-substituent, and the reaction conditions.

Hydride-based reagents are commonly employed for this purpose. For instance, the reduction of an N-protected bicyclic ketone precursor to 2-methylpiperidin-4-ol (B1630746) using sodium borohydride (B1222165) (NaBH₄) in methanol resulted in a diastereomeric mixture of the corresponding 7-hydroxy oxazolo[3,2-a]pyridin-5-one in an 87:13 ratio. nih.gov The major diastereomer was determined to have the hydroxyl group in a cis relationship to the methyl group at C-2. nih.gov This selectivity is attributed to the hydride attacking from the less sterically hindered face, opposite to the methyl group. nih.gov

More advanced and highly selective reduction methods have been developed. The Luche reduction, which utilizes NaBH₄ in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), is known for its high diastereoselectivity in the reduction of cyclic ketones. beilstein-journals.orgresearchgate.net This method often favors the formation of the equatorial alcohol through axial attack of the hydride.

A patented process highlights the influence of reaction conditions on stereoselectivity. The reduction of N-methyl-2-methyl-4-piperidone with sodium borohydride in a protic solvent at temperatures significantly below ambient and in the presence of an inorganic acid leads preferentially to the di-equatorial isomer of the corresponding 4-piperidinol. google.com This method demonstrates high stereoselectivity, allowing for the isolation of the pure isomer by simple crystallization. google.com Comparative studies show that catalytic hydrogenation using a platinum oxide catalyst can lead to different isomeric ratios. google.com

Table 1: Diastereoselective Reduction of N-Substituted 2-Methyl-4-Piperidone Derivatives

| Starting Material | Reagent/Catalyst | Conditions | Product(s) | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|---|

| N-protected bicyclic ketone | NaBH₄, MeOH | Not specified | 7-hydroxy oxazolo[3,2-a]pyridin-5-one | 87:13 | nih.gov |

| N-methyl-2-methyl-4-piperidone | NaBH₄, inorganic acid | Low temperature | cis-1,2-dimethylpiperidin-4-ol | High selectivity for cis | google.com |

| N-methyl-2-methyl-4-piperidone | PtO₂ | Catalytic hydrogenation | cis/trans-1,2-dimethylpiperidin-4-ol | Not specified | google.com |

Carbon-Carbon Bond Formation Reactions on the Piperidinone Ring

The this compound framework allows for carbon-carbon bond formation at several positions, enabling the synthesis of more complex and diverse derivatives. The reactivity of the ketone at C-4 and the adjacent methylene (B1212753) groups at C-3 and C-5 are central to these strategies.

Olefination Reactions at C-4

The carbonyl group at C-4 is a direct handle for olefination reactions, which convert the ketone into an exocyclic double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent methods for this transformation. wikipedia.orgorganic-chemistry.orgwikipedia.orgnrochemistry.com

The Wittig reaction utilizes a phosphonium (B103445) ylide to react with the piperidinone, forming an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgdalalinstitute.comlibretexts.org The stereochemistry of the resulting alkene (E/Z) is dependent on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org This reaction is effective even for sterically hindered ketones. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgconicet.gov.ar A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification. wikipedia.orgalfa-chemistry.com This reaction is highly reliable for producing (E)-alkenes with excellent stereoselectivity. wikipedia.orgnrochemistry.com The HWE reaction has been successfully applied to create 4-formyl piperidines (after subsequent hydrolysis of the enol ether product), demonstrating its utility in elaborating the piperidone scaffold. kcl.ac.uk

Reactions at C-3 via Enolate Formation

The presence of the ketone at C-4 acidifies the protons on the adjacent C-3 and C-5 positions, allowing for the formation of an enolate intermediate under basic conditions. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Pyrrolidine-mediated condensation reactions between 1-methylpiperidin-4-one and various aromatic aldehydes have been shown to produce (E)-3-benzylidene-1-methylpiperidin-4-ones in high yields. mdpi.com This reaction proceeds via an enamine intermediate, which attacks the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone. This demonstrates a direct method for C-C bond formation at the C-3 position. mdpi.com Other classic C-C bond forming reactions such as aldol (B89426) and Michael additions are also applicable, using the piperidinone enolate as the key nucleophile. alevelchemistry.co.uk

Table 2: Examples of C-C Bond Formation on the Piperidinone Ring

| Reaction Type | Position of C-C Bond Formation | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Wittig Olefination | C-4 | Phosphonium ylide (e.g., Ph₃P=CH₂) | 4-Methylene-2-methylpiperidine | Forms exocyclic double bond; stereochemistry depends on ylide. | wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons Olefination | C-4 | Phosphonate carbanion, aldehyde/ketone | 4-Alkylidene-2-methylpiperidine | Predominantly forms (E)-alkenes; water-soluble byproduct. | wikipedia.orgnrochemistry.comalfa-chemistry.com |

| Aldol-type Condensation | C-3 | Aldehyde, Pyrrolidine (B122466) | 3-Alkylidene-2-methylpiperidin-4-one | Forms α,β-unsaturated ketone via enamine intermediate. | mdpi.com |

Spectroscopic and Structural Elucidation of 2 Methylpiperidin 4 One and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the intricate structural details of piperidin-4-one derivatives. Techniques such as NMR, IR, and mass spectrometry provide comprehensive information on connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for the structural and stereochemical analysis of 2-methylpiperidin-4-one and its derivatives. researchgate.net The chemical shifts (δ) and coupling constants (J) of the ring protons and carbons provide detailed insights into the conformation of the piperidine (B6355638) ring and the orientation of its substituents. scispace.com

In many derivatives, the piperidin-4-one ring adopts a chair conformation. researchgate.net For instance, in N-methyl-2,6-diarylpiperidin-4-one oximes, the piperidin-4-one ring is confirmed to exist in a chair conformation with equatorial orientations for the methyl and aryl groups. researchgate.net The analysis of ¹H NMR spectra, often recorded at varying temperatures, can reveal the presence of different conformational isomers (rotamers) in solution, which is particularly common in N-acyl derivatives due to the restricted rotation around the N-C=O bond. sphinxsai.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed for unambiguous assignment of proton and carbon signals, which is essential for complex substituted derivatives. ijitee.orgdoi.org

The introduction of substituents on the piperidine ring significantly influences the NMR spectra. For example, the chemical shifts of the benzylic protons at C-2 and C-6 can indicate the conformation of the ring. Broadening of these signals often suggests a slow exchange process between different conformations. niscpr.res.in The effect of oximation on the chemical shifts has also been systematically studied to understand the resulting conformational changes. scispace.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Piperidin-4-one Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) and other data | Source |

|---|---|---|---|

| 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one | ¹H NMR (CDCl₃) | 7.43-7.25 (m, 10H, Ar-H), 3.935 (s, 1H, Benzylic-H), 3.458-3.394 (t, 2H, CH₂), 2.545-2.503 (d, 1H, NH), 1.698 (s, 3H, CH₃) | ijitee.org |

| ¹³C NMR (CDCl₃) | 201.73, 143.07, 140.43, (129.02-126.87), 85.43, 65.42, 60.53, 45.25, 21.93 | ijitee.org | |

| N-methyl-(3E,5E)-3,5-bis-(2,4-dichlorobenzylidene)-4-piperidone | ¹H NMR (CDCl₃, 500 MHz) | 8.00 (2H, s), 7.46 (2H, dd, J = 8.0; 1.5 Hz), 7.31 (2H, dd, J = 8.0; 1.5 Hz), 7.30 (2H, d, J = 7.5 Hz), 7.24 (2H, dd, J = 7.5; 1.5 Hz), 3.61 (4H, s), 2.37 (3H, s) | ugm.ac.id |

| ¹³C NMR (CDCl₃, 125 MHz) | 186.1 (C=O), 135.2, 134.0, 133.6, 130.3, 130.0, 129.9, 126.4, 56.7 (CH₂), 45.5 (N-CH₃) | ugm.ac.id | |

| 2-(4-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)isoindoline-1,3-dione | ¹H NMR (DMSO-d₆) | 7.99–7.97 (2H, m), 7.94 (2H, d, J = 8.8 Hz), 7.92–7.90 (2H, m), 7.70 (2H, d, J = 8.0 Hz), 4.18–4.12 (1H, m), 3.64–3.61 (1H, m), 3.03–2.96 (1H, m), 1.56–1.43 (5H, m), 1.26–1.17 (1H, m), 1.02 (3H, d, J = 6.4 Hz, CH₃) | nih.gov |

Infrared (IR) spectroscopy is routinely used to identify key functional groups in this compound and its derivatives. rdd.edu.iq The most characteristic absorption band is that of the carbonyl group (C=O) of the piperidone ring, which typically appears in the range of 1656–1728 cm⁻¹. core.ac.uktandfonline.com The exact position of this band can be influenced by the ring conformation and the electronic effects of substituents. Other important vibrations include the N-H stretch for secondary amines (around 3300-3500 cm⁻¹) and C-N stretching vibrations. researchgate.net For derivatives such as oximes, the C=N stretch is observed, while ester derivatives show a characteristic ester carbonyl band. core.ac.uk

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compounds, which aids in structure confirmation. researchgate.net The molecular ion peak [M]⁺ is typically observed, and its high-resolution mass measurement (HRMS) can confirm the elemental composition. ugm.ac.id The fragmentation patterns are often characteristic of the piperidine ring system and its substituents, providing further structural evidence. researchgate.netniscpr.res.in For instance, the mass spectra of epimeric piperidin-4-ones have been studied to understand their fragmentation pathways. researchgate.net

Table 2: Characteristic Spectroscopic Data (IR and MS) for Piperidin-4-one Derivatives

| Compound Type / Specific Compound | Technique | Characteristic Features | Source |

|---|---|---|---|

| N-acyl-piperidin-4-one oxime esters | IR (cm⁻¹) | 1691–1728 (Ester C=O), C=N stretch | core.ac.uk |

| 2,6-di-substituted piperidine-4-one | IR (cm⁻¹) | ~1608 (C=O), ~3617 (N-H) | core.ac.uk |

| Molecular adduct of 3-ethyl-2,6-diphenylpiperidin-4-one (B4943263) with maleic anhydride | IR (cm⁻¹) | 3488, 3325 (N-H/O-H), 1678, 1643 (C=O) | researchgate.net |

| MS (m/z) | 381 [M]⁺, 363 [M-H₂O]⁺ | researchgate.net | |

| N-methyl-(3E,5E)-3,5-bis-(4-chlorobenzylidene)-4-piperidone | HR-ESI-TOFMS (m/z) | 358.0776 [M+H]⁺ | ugm.ac.id |

The electronic absorption and photophysical properties of piperidin-4-one derivatives, particularly those with extended conjugation, have been a subject of interest. Donor-π-acceptor systems derived from piperidin-4-ones can exhibit interesting photophysical behaviors, including solvent-dependent intramolecular charge-transfer (ICT) absorption. researchgate.net

The modification of the naphthalimide structure with piperidine substituents allows for the tuning of absorption and emission parameters. mdpi.com Substituting electron-donating groups at the C-4 position of naphthalimides can increase the fluorescence quantum yield and shift the emission color. mdpi.com The photophysical properties of such derivatives are sensitive to the solvent environment; for example, a red shift in the emission maximum is often observed with increasing solvent polarity, which is characteristic of an ICT state. mdpi.com

Similarly, pyrazole (B372694) derivatives substituted with a piperidin-4-one moiety have been synthesized and their photophysical properties investigated. bibliotekanauki.pl Computational studies, such as those using Density Functional Theory (DFT), are often employed to calculate the HOMO-LUMO energy gap, which correlates with the electronic transitions and chemical reactivity of the molecules. bibliotekanauki.plresearchgate.net These studies help in understanding the relationship between the molecular structure and the observed absorption and emission properties. researchgate.netnih.gov

Conformational Analysis and Stereochemical Investigations

The three-dimensional structure of this compound derivatives is dictated by the conformation of the six-membered ring and the spatial arrangement of its substituents. Both solid-state and solution-state conformations are critical for a complete understanding of their stereochemistry.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure and conformation of molecules. Numerous crystal structures of piperidin-4-one derivatives have been reported, revealing detailed information about bond lengths, bond angles, and conformations. ijitee.orgchemrevlett.com

In the solid state, the piperidine ring most commonly adopts a chair conformation, as this minimizes steric and torsional strain. nih.goviucr.org For example, the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one shows a chair conformation with a total puckering amplitude (Q) of 0.553 Å. iucr.org However, the introduction of certain substituents or structural features can lead to distorted chair or even boat/twist-boat conformations. doi.orgchemrevlett.com For example, N-acylation can lead to a twist-boat conformation to alleviate steric strain. chemrevlett.com The hybridization state of the carbon atom alpha to the nitrogen also plays a crucial role; sp³ hybridization favors a chair conformer, while sp² hybridization can distort the ring toward a half-chair. iucr.org

The orientation of substituents on the piperidine ring is also clearly defined by X-ray analysis. In many 2,6-disubstituted derivatives, bulky groups prefer an equatorial orientation to minimize steric interactions. chemrevlett.com Intermolecular interactions, such as hydrogen bonds (e.g., C-H···O), play a significant role in stabilizing the crystal packing.

Table 3: Selected Crystallographic Data for Piperidin-4-one Derivatives

| Compound | Crystal System | Space Group | Conformation | Key Findings | Source |

|---|---|---|---|---|---|

| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Monoclinic | P2₁ | Chair | Q = 0.553(3) Å; θ = 168.8(3)°. Slight deviation from ideal chair. | iucr.org |

| 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | Triclinic | P-1 | - | Crystal packing exhibits specific bond lengths and angles. | ijitee.org |

| 3-chloro-2,6-bis-(4-methoxy-phenyl)-3-methyl-piperidin-4-one | Monoclinic | P2₁/c | Distorted Chair | Equatorial orientation of most substituents, except for the axial chlorine. | ijitee.orgchemrevlett.com |

| 1-Acryloyl-3-methyl-2,6-di-p-tolylpiperidine-4-one | Monoclinic | C2/c | Twist Boat | N-acylation leads to a non-chair conformation. | chemrevlett.com |

The conformation of the this compound ring in solution can be more complex than in the solid state, often involving a dynamic equilibrium between multiple conformers. The conformational behavior is highly dependent on substitution patterns and environmental factors.

NMR spectroscopy is the primary tool for studying these dynamics. For many N-substituted derivatives, the piperidine ring exists predominantly in a chair conformation. However, for certain derivatives, particularly N-acyl compounds, non-chair conformations like twist-boats can be significantly populated in solution. niscpr.res.in This is often due to A(1,3) strain between the N-acyl group and the substituents at the C2/C6 positions. The introduction of a bulky benzoyl group on the nitrogen, for instance, can favor a non-chair conformation to minimize this steric clash. niscpr.res.in

Variable-temperature NMR studies can be used to probe the energetics of conformational exchange. For N-acyl derivatives, distinct signals for different rotamers (arising from slow rotation about the amide bond) can often be observed at low temperatures, allowing for the study of the equilibrium between these forms. sphinxsai.com The conformational dynamics can also be influenced by the nitrogen inversion process, which is typically rapid for N-methyl piperidines. acs.org The conformational flexibility of the piperidine ring is a key aspect of its chemistry and is crucial for its interaction with biological targets. iucr.orgrsc.org

Chiral Recognition and Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules like this compound and its derivatives. Various analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral shift reagents, being a powerful tool.

Chiral shift reagents are compounds that can form diastereomeric complexes with enantiomers, leading to separate signals in the NMR spectrum. libretexts.org Lanthanide-based chiral shift reagents, for instance, can induce significant chemical shift differences between the signals of enantiomers, allowing for their quantification. libretexts.org For example, a europium complex, Eu(fod)₃, has been used to separate the signals of enantiomers in the ¹H NMR spectrum. libretexts.org While this technique has become less common with the advent of high-sensitivity NMR instruments, it remains a valid method. libretexts.org The use of chiral solvating agents is another NMR-based approach that relies on the formation of transient diastereomeric solvates to induce small chemical shift differences between enantiomers. libretexts.org

For compounds soluble in aqueous media, water-soluble chiral shift reagents, such as the europium propylenediaminetetraacetate complex (Eu-pdta), have been utilized to determine the absolute configurations of molecules like α-amino acids and α-hydroxy acids in D₂O. tcichemicals.com The effectiveness of these reagents is often pH-dependent, with optimal resolution achieved near the pKa of the substrate. tcichemicals.com

In addition to NMR methods, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, is a widely used technique for separating enantiomers and determining their purity. researchgate.net

The following table summarizes the application of chiral shift reagents in NMR for the determination of enantiomeric purity.

| Technique | Reagent/Method | Principle | Application Example |

| NMR Spectroscopy | Chiral Shift Reagents (e.g., Lanthanide complexes) | Formation of diastereomeric complexes leading to chemical shift non-equivalence of enantiomer signals. libretexts.org | Determination of enantiomeric purity of various chiral compounds. tcichemicals.com |

| NMR Spectroscopy | Chiral Solvating Agents | Formation of transient diastereomeric solvates causing small differences in chemical shifts between enantiomers. libretexts.org | Analysis of enantiomeric composition. |

| Chiral HPLC | Chiral Stationary Phases | Differential interaction of enantiomers with the chiral stationary phase leading to separation. researchgate.net | Separation and quantification of enantiomers of piperidin-2-one derivatives. researchgate.net |

Crystal Engineering and Solid-State Characteristics of Piperidin-4-one Compounds

The solid-state properties of piperidin-4-one compounds are dictated by their crystal structure, which can be rationally designed and controlled through the principles of crystal engineering. This field focuses on understanding and utilizing intermolecular interactions to construct crystalline solids with desired properties.

Design and Analysis of Crystalline Forms and Polymorphs

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a significant phenomenon in materials science and pharmaceuticals. rsc.orgrsc.org Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. nih.gov The design and synthesis of specific crystalline forms of piperidin-4-one derivatives are often driven by the desire to obtain materials with optimized characteristics.

The analysis of crystalline forms is primarily carried out using single-crystal X-ray diffraction (XRD), which provides detailed information about the molecular structure and packing. ijitee.org Powder X-ray diffraction (PXRD) is another valuable technique for identifying and characterizing different polymorphic forms. google.com

The table below presents examples of different crystalline forms and conformations observed in piperidin-4-one derivatives.

| Compound | Crystal System | Space Group | Piperidine Ring Conformation | Reference |

| 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one | Triclinic | P-1 | - | ijitee.org |

| 3-chloro-2,6-bis-(4-methoxy-phenyl)-3-methyl-piperidin-4-one | Monoclinic | P2₁/c | Slightly distorted chair | chemrevlett.comijitee.org |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | Monoclinic | P2₁/c | Chair | chemrevlett.comiucr.org |

| 3-[(E)-2,4-Dichlorobenzylidene]-1-methylpiperidin-4-one | Monoclinic | P2₁/n | Envelope | iucr.org |

| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | - | - | Chair | nih.gov |

| Hydrazones of 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-ones | - | - | Distorted boat | doi.org |

Intermolecular Interactions and Crystal Packing in Piperidin-4-one Structures

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In piperidin-4-one structures, hydrogen bonds, van der Waals forces, and other weak interactions play a pivotal role in stabilizing the crystal lattice. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts within a crystal. iucr.orgiucr.org This analysis provides insights into the relative contributions of different types of interactions to the crystal packing. For instance, in some piperidin-4-one derivatives, H···H contacts have been found to be the most significant contributors to the crystal packing. iucr.org

The study of intermolecular interactions is crucial for understanding the structure-property relationships in these compounds. For example, the nature and strength of these interactions can influence the mechanical and thermal properties of the crystals.

The following table details the types of intermolecular interactions observed in the crystal structures of some piperidin-4-one derivatives.

| Compound | Dominant Intermolecular Interactions | Supramolecular Motif | Reference |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | N-H···O, C-H···F, H···H, H···C, H···O | C(6) chains | iucr.org |

| 3-[(E)-2,4-Dichlorobenzylidene]-1-methylpiperidin-4-one | C-H···O | C(7) chain | iucr.org |

| t-3-Benzyl-r-2,c-6-diphenylpiperidin-4-one | N-H···O | -A-B-A-B- chains | researchgate.net |

| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | C-H···O, H···H | Infinite molecular chains | iucr.org |

Impact of Crystallization Conditions on Solid-State Properties

The conditions under which a compound is crystallized can have a profound impact on its solid-state properties, including the polymorphic form, crystal morphology (habit), and purity. ufl.edursc.org Key crystallization parameters include the choice of solvent, temperature, cooling rate, and the presence of impurities or additives. ufl.edumdpi.com

The solvent plays a critical role in the crystallization process. rsc.org3ds.com The solubility of the compound in different solvents, as well as the specific interactions between the solvent and the growing crystal faces, can influence the final crystal habit. mdpi.com For example, recrystallization from different solvents or solvent mixtures, such as ethanol (B145695), ethanol-ether, or benzene-petroleum ether, has been used to obtain single crystals of various piperidin-4-one derivatives. chemrevlett.comijitee.org The slow evaporation of the solvent is a common technique to grow high-quality single crystals. chemrevlett.comufl.edu

Temperature is another crucial factor that can affect the nucleation and growth of crystals and can determine which polymorphic form is thermodynamically stable. nih.gov In some cases, different polymorphs can be obtained by varying the crystallization temperature. rsc.org

The presence of even small amounts of impurities can inhibit crystal growth or lead to the formation of a different polymorph. beilstein-journals.orgufl.edu Therefore, the purity of the starting material is essential for obtaining reproducible results. ufl.edu

The table below provides examples of how different crystallization conditions have been used to obtain crystalline forms of piperidin-4-one derivatives.

| Compound/Derivative | Crystallization Method | Solvent(s) | Outcome | Reference |

| 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one | Recrystallization | Ethanol | Crystalline product | ijitee.org |

| 3-chloro-2,6-bis-(4-methoxy-phenyl)-3-methyl-piperidin-4-one | Slow evaporation | Ethanol | Colorless needle-like crystals | ijitee.org |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | Recrystallization | Absolute ethanol | Crystalline compound | chemrevlett.com |

| 1-Acryloyl-3-methyl-2,6-dip-tolylpiperidine-4-one | Slow evaporation | Ethanol | Crystalline compound | chemrevlett.com |

| 2,6-diaryl-3-(4-arylthio)piperidin-4-one series | Recrystallization | Ethanol-ethyl acetate (B1210297) mixture | Crystalline compounds | chemrevlett.com |

| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | Recrystallization | Chloroform | Block-like single crystals | iucr.org |

Computational Chemistry and Theoretical Investigations of 2 Methylpiperidin 4 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic properties of molecules. researchgate.netjksus.org By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a host of reactivity indicators. For piperidin-4-one derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), are employed to optimize molecular structures and explore their chemical behavior. researchgate.netnih.govscispace.combohrium.com

Understanding the mechanism of a chemical reaction requires characterizing the energy landscape that connects reactants to products. This landscape includes stable intermediates and high-energy transition states. A transition state is the point of maximum potential energy along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. youtube.com

Computational studies on reactions involving piperidin-4-one derivatives utilize DFT to map out these energy profiles. For instance, a theoretical study on the decomposition of triazolines derived from 1-methylpiperidin-4-one investigated the reaction mechanism by locating the transition states and calculating their corresponding activation energy barriers. scispace.com The calculations revealed that the reaction outcome was controlled by the relative stability of the transition states leading to different products. scispace.com For a hypothetical reaction involving 2-methylpiperidin-4-one, similar calculations would involve:

Geometry Optimization: Finding the lowest energy structures for the reactant (this compound), any intermediates, and the final products.

Transition State Search: Locating the saddle point on the potential energy surface between the reactant and an intermediate or product.

Frequency Calculation: Confirming the nature of the stationary points (a minimum for reactants and products, a first-order saddle point for a transition state).

Intrinsic Reaction Coordinate (IRC) Analysis: Plotting the reaction path to ensure the identified transition state correctly connects the intended reactant and product.

These calculations provide the activation free energy (ΔG‡), which is crucial for predicting reaction rates and understanding mechanistic pathways. For example, in the triazoline decomposition study, the activation free energy barrier for the reaction involving the 1-methylpiperidin-4-one enamine was calculated to be 9.1 kcal/mol. scispace.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. sci-hub.se The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netjksus.orgscispace.com A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com

In various studies on piperidin-4-one derivatives, DFT calculations have been used to determine the energies of these orbitals. jksus.orgnih.govsci-hub.setandfonline.com For instance, in one study on 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one, the HOMO-LUMO energy gap was calculated to understand the charge transfer within the molecule. jksus.org From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify chemical behavior. scispace.comscirp.org

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. A low value indicates high reactivity. scispace.comscirp.org |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. scispace.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. Soft molecules are more reactive. scispace.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |

These descriptors help predict how this compound would behave in different chemical environments, identifying sites susceptible to nucleophilic or electrophilic attack.

Molecular Modeling and Simulation Studies

While quantum calculations focus on the electronic details of static structures, molecular modeling and simulation techniques explore the dynamic behavior of molecules.

The piperidin-4-one ring, like cyclohexane, is not planar and exists in various conformations. X-ray diffraction and DFT calculations have consistently shown that the piperidin-4-one ring typically adopts a chair conformation, as this minimizes steric and torsional strain. jksus.orgsci-hub.senih.gov For this compound, the methyl group can occupy either an axial or an equatorial position, with the equatorial position generally being more stable.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations can model the conformational flexibility of this compound in different environments (e.g., in a solvent like water). An MD simulation could reveal:

The preferred conformation of the piperidine (B6355638) ring and the orientation of the methyl group.

The energy barriers associated with ring inversion (flipping from one chair conformation to another).

The flexibility of different parts of the molecule, which is crucial for how it might interact with a biological target. biorxiv.org

The influence of solvent on the conformational ensemble. chemrxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target. rsc.org

Numerous studies have used molecular docking to investigate how more complex piperidin-4-one derivatives interact with various protein targets, providing insights that could be relevant for this compound as a lead scaffold. researchgate.netjksus.orgmdpi.com The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the strength of the interaction (binding energy). The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

| Piperidin-4-one Derivative Class | Protein Target(s) | Potential Therapeutic Area | Key Findings from Docking |

|---|---|---|---|

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, and Lymphoma-related proteins (e.g., 6FS1, 6TJU) | Cancer | Identified strong van der Waals and hydrogen bond interactions with active site residues. mdpi.com |

| 3-Chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one | VEGFR2, hAChE, DRD2, DHFR | Alzheimer's Disease | Predicted inhibitory effects based on favorable binding interactions with proteins implicated in Alzheimer's. researchgate.netjksus.org |

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | 20S Proteasome | Cancer | Showed hydrogen bonding between the piperidone C=O group and threonine/glycine residues in the active site. nih.gov |

| Methylpiperidin-phenyl-nicotinamide derivatives | ABL1 Kinase | Cancer (Leukemia) | Demonstrated good binding affinity within the kinase active site, suggesting a basis for anticancer activity. researchgate.net |

These studies highlight that the piperidin-4-one core can serve as a valuable scaffold for positioning functional groups to interact with specific protein targets. A docking study of this compound itself would likely show limited specific interactions but would be a crucial starting point for designing more elaborate derivatives with enhanced binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to correlate a molecule's structural features with its biological activity. dovepress.comrsc.org These models are essential for optimizing lead compounds in drug discovery.

A QSAR model is a mathematical equation that relates numerical descriptors of a molecule (e.g., electronic, steric, or hydrophobic properties) to its observed biological activity. derpharmachemica.com For a series of this compound derivatives, a QSAR study would involve:

Synthesizing and testing a library of related compounds for a specific biological activity.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, like multiple linear regression, to build a model that predicts activity based on the most relevant descriptors.

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. medsci.orgmdpi.com A pharmacophore can be generated based on a set of active ligands or the structure of the receptor's binding site. dovepress.comnih.gov This model then serves as a 3D query to screen large databases for new molecules that match the required spatial arrangement of features, potentially identifying novel chemical scaffolds with the desired biological activity. medsci.org

For this compound derivatives, a pharmacophore model could define the optimal positions for substituents on the piperidine ring to maximize interactions with a target protein, guiding the rational design of more potent compounds. nih.gov

Development of QSAR Models for Piperidin-4-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are crucial for predicting the activity of novel derivatives and guiding the synthesis of more potent compounds.

Both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been conducted on various series of piperidine derivatives to understand the structural requirements for their biological activities, such as acetylcholinesterase (AChE) inhibition and anticancer effects.

2D-QSAR Studies:

2D-QSAR models correlate biological activity with physicochemical properties or topological indices derived from the 2D representation of molecules. For instance, a study on piperidine-based 2H-chromen-2-one derivatives as potential agents for Alzheimer's disease identified several key descriptors that influence their inhibitory activity against cholinesterase and monoamine oxidase enzymes. The QSAR equation revealed that the activity is affected by descriptors such as the count of nitrogen atoms, specific atom-type E-state indices (SdssCcount, SssOE-Index, SssCH2E-Index), and a topological index (T-2-2-7, ChiV6chain). nih.gov Another QSAR study on 1-benzyl-4[ω(substituted phthalimido)alkyl]piperidines as AChE inhibitors highlighted the dominant role of a topochemical index (τ) in determining the inhibitory activity, along with the van der Waals volume. popline.org

3D-QSAR Studies:

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the 3D fields surrounding the molecules. These models help to visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions.

A CoMFA model developed for novel piperidine and piperazine (B1678402) derivatives as AChE inhibitors showed a high correlation coefficient (r²) of 0.947 for the training set, indicating a robust model. ingentaconnect.com In another study on piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors, both CoMFA and CoMSIA models yielded statistically significant results, emphasizing the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net For a series of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives with anticancer activity, CoMFA and CoMSIA models were developed, yielding good statistical results (CoMFA: q² = 0.530, r² = 0.903; CoMSIA: q² = 0.548, r² = 0.909). nih.gov The contour maps from these models provided insights into how different substituents on the core structure could enhance biological activity. researchgate.netnih.gov

The table below summarizes the findings from various QSAR studies on piperidin-4-one and related piperidine derivatives.

Pharmacophore Elucidation for Targeted Biological Activities

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a response. The piperidine ring is recognized as a crucial pharmacophore group in drug development. nih.gov

Studies on piperidin-4-one and its analogues have led to the elucidation of several pharmacophore models for various biological activities, particularly in the fields of cancer and neurodegenerative diseases.

For instance, in the development of Mer-tyrosine kinase (MERTK) inhibitors for cancer treatment, a hybrid drug design approach utilized 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735) as a key pharmacophore moiety. nih.gov A structure-based pharmacophore model for MERTK inhibitors was generated, resulting in an "ADRR" model, which specifies the requirement of one hydrogen bond acceptor, one hydrogen bond donor, and two aromatic ring systems for effective binding. nih.gov

In the context of anticancer agents, derivatives of 3,5-bis(arylidene)-4-piperidone (BAP) are known to possess the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore. nih.govresearchgate.net This feature, containing an α,β-unsaturated keto group, is believed to confer chemosensitivity towards cancer cells. researchgate.net

For neurodegenerative diseases, pharmacophore models have been developed for piperidine derivatives targeting enzymes like acetylcholinesterase and receptors such as the sigma-1 (σ1) receptor. A general pharmacophore model for σ1 receptor ligands includes a central amine site flanked by two hydrophobic domains. nih.gov Molecular docking studies of piperidine derivatives have helped to understand their binding modes within the active sites of these targets, contributing to the rational design of new inhibitors. ufla.brnih.gov

The table below details pharmacophore models developed for various targets involving piperidine-containing compounds.

Role of 2 Methylpiperidin 4 One As a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

Applications in the Synthesis of Biologically Active Molecules

The utility of 2-methylpiperidin-4-one as a synthetic precursor is well-established, finding application as a key intermediate in the synthesis of pharmaceuticals and as a foundational element for constructing intricate heterocyclic systems.

Intermediate for Pharmaceutical Agents and Drug Discovery

This compound serves as a pivotal intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS). Its incorporation into molecular frameworks can significantly influence the pharmacological properties of the resulting compounds. The piperidine (B6355638) ring is a common feature in many CNS-active drugs, and the introduction of a methyl group at the 2-position can provide steric bulk and chirality, which can be crucial for selective receptor binding and improved efficacy.

For instance, derivatives of piperidine are fundamental to the structure of potent analgesics. While specific examples directly utilizing this compound are not extensively detailed in publicly available literature, the analogous 1-benzylpiperidin-4-one is a key precursor in the synthesis of fentanyl analogues, a major class of synthetic opioids. This highlights the general importance of the piperidin-4-one core in the development of potent narcotic analgesics. The strategic placement of substituents on the piperidine ring is a key aspect of designing next-generation analgesics with improved therapeutic profiles.

Furthermore, the 2-methyl-4-oxopiperidine moiety is a component of more complex molecules with diverse biological activities. For example, the related (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate has been identified as a potent, single-digit nanomolar inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in inflammatory processes. This underscores the potential of the 2-methyl-4-oxo scaffold in the design of potent enzyme inhibitors.

A summary of some therapeutic areas where piperidin-4-one derivatives, including the 2-methylated version, have shown potential is presented below:

| Therapeutic Area | Target/Mechanism of Action |

| Central Nervous System | Opioid Receptors, Serotonin (B10506) Receptors, Dopamine Receptors |

| Inflammation | N-acylethanolamine acid amidase (NAAA) Inhibition |

| Infectious Diseases | Antiviral, Antibacterial |

| Oncology | Various Kinase Inhibition |

Building Block for Complex Heterocyclic Systems

The chemical reactivity of this compound makes it an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The ketone at the 4-position and the secondary amine are functional handles that can be readily manipulated to construct fused and spirocyclic ring systems.

Condensation reactions involving the ketone are a common strategy to build upon the this compound scaffold. For example, the Petrenko-Kritschenko condensation can be employed to synthesize fused piperidin-4-one derivatives, leading to the formation of azacrownophanes. These macrocyclic compounds have unique host-guest properties and potential applications in areas such as ion sensing and catalysis.

Furthermore, the piperidin-4-one ring can be a precursor to various fused heterocyclic systems through multi-step synthetic sequences. These transformations often involve initial modification of the ketone or the amine, followed by cyclization reactions to form new rings. The resulting fused systems can exhibit a wide range of biological activities, and the stereochemistry of the 2-methyl group can play a crucial role in directing the stereochemical outcome of these transformations.

Scaffold Diversity and Analogue Design Strategies Based on this compound

The this compound scaffold provides a versatile template for the design and synthesis of analogues with improved biological properties. Strategies such as functional group modification, steric hindrance alteration, and bioisosteric replacement are employed to fine-tune the pharmacological profile of the resulting molecules.

Design of Analogs for Enhanced Biological Activity

The design of analogues based on the this compound scaffold aims to optimize interactions with biological targets, thereby enhancing potency and selectivity. Modifications can be made at several positions of the piperidine ring:

N-Substitution: The secondary amine of the piperidine ring is a common site for modification. Alkylation, acylation, or arylation at this position can introduce a wide variety of substituents that can modulate the compound's physicochemical properties, such as lipophilicity and basicity, and can also introduce new binding interactions with the target protein.

Modification of the Ketone: The ketone at the 4-position can be reduced to a hydroxyl group, converted to an oxime, or used as a handle for the introduction of spirocyclic systems. These modifications can alter the geometry and electronic properties of the molecule, leading to changes in biological activity.

Substitution at the 3- and 5-positions: The methylene (B1212753) groups adjacent to the ketone can be functionalized, for instance, through aldol-type condensations, to introduce additional substituents. This can further increase the structural diversity of the analogues and provide opportunities for new interactions with the biological target.

A notable example of enhancing biological activity through analog design is seen in the development of acetylcholinesterase (AChE) inhibitors. While not directly starting from this compound, the structure-activity relationship (SAR) studies of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) and its analogues demonstrate the importance of the piperidine core in achieving high potency. The piperidine nitrogen is crucial for interacting with the catalytic anionic site of the enzyme.

Bioisosteric Replacements within the Piperidin-4-one Framework

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful tool in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. Within the this compound framework, several bioisosteric replacements can be envisioned:

Carbonyl Group Bioisosteres: The ketone at the 4-position can be replaced with other functional groups such as an oxime, a thioketone, or a gem-difluoro group. These modifications can alter the hydrogen bonding capacity and dipole moment of the molecule, potentially leading to improved target binding or metabolic stability.

Methyl Group Bioisosteres: The methyl group at the 2-position can be replaced with other small alkyl groups or with bioisosteres such as a trifluoromethyl group or a cyclopropyl (B3062369) group to modulate lipophilicity and metabolic stability.

The following table provides examples of classical and non-classical bioisosteres that could be considered for modifying the this compound scaffold:

| Original Group | Classical Bioisosteres | Non-Classical Bioisosteres |

| -CH₃ | -NH₂, -OH, -F | -Cl, -Br, -I |

| C=O | C=S, C=NH, C=NOH | SO₂, C(CN)₂ |

| Piperidine Ring | Cyclohexane, Tetrahydropyran | Morpholine, Thiomorpholine, Piperazine (B1678402) |

Structure-Activity Relationship (SAR) Studies in this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies focus on elucidating the impact of various structural modifications on their interaction with specific biological targets.

Key aspects of SAR studies for this compound derivatives include:

Stereochemistry at the 2-position: The chirality introduced by the methyl group is a critical determinant of biological activity. Enantiomers often exhibit different potencies and selectivities due to their distinct three-dimensional arrangements, which dictate how they fit into the chiral binding pocket of a target protein.

Nature of the N-substituent: As mentioned earlier, the substituent on the piperidine nitrogen plays a significant role in determining the pharmacological profile. SAR studies systematically explore a range of substituents to identify those that confer optimal activity. For example, in a series of N-substituted piperidine derivatives targeting a specific receptor, the size, shape, and electronic properties of the N-substituent are varied to map the binding pocket.

Modifications at the 4-position: Changes at the 4-position, such as reduction of the ketone to an alcohol or conversion to an oxime, can significantly impact binding affinity. For instance, the resulting hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming new interactions with the target.

Substitution pattern on aromatic rings: When the this compound scaffold is incorporated into larger molecules containing aromatic rings, the substitution pattern on these rings is a key area for SAR exploration. The introduction of electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule and its ability to engage in pi-pi stacking or other interactions with the target.

While comprehensive SAR studies specifically on a broad series of this compound derivatives are not widely published, the principles derived from studies on related piperidine-containing compounds are applicable. For instance, in the development of inhibitors for various enzymes and receptors, it is consistently observed that even minor structural changes to the piperidine core or its substituents can lead to dramatic changes in biological activity, highlighting the importance of this privileged scaffold in fine-tuning molecular interactions.

Correlation of Structural Modifications with Biological Response

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the synthesis of a wide array of biologically active compounds. The strategic modification of this core structure has been shown to significantly influence the pharmacological profile of the resulting derivatives, leading to compounds with activities ranging from analgesic to anticancer. Structure-activity relationship (SAR) studies have been instrumental in elucidating the impact of various substituents on the piperidine ring and their correlation with biological responses.

Alterations at the N1 position of the piperidine ring have been a primary focus of synthetic efforts. The introduction of different substituents at this position can modulate the lipophilicity, polarity, and steric bulk of the molecule, thereby affecting its interaction with biological targets. For instance, in the development of analgesic agents, N-substituted derivatives of piperidin-4-ones have been extensively explored. A quantitative structure-activity relationship (QSAR) study on a series of substituted benzoic acid esters of 1-methyl-4-piperidinol revealed that lipophilicity and the hydrogen-bond accepting ability of substituents on the aromatic ring enhance analgesic potency mdpi.com. Conversely, the length and width of substituents at the ortho, meta, and para positions showed a negative correlation with activity mdpi.com. While this study was on a 1-methyl-4-piperidinol scaffold, the principles can be extrapolated to inform the design of this compound-based analgesics.

Modifications at the C3 and C5 positions of the this compound ring also play a crucial role in determining biological activity. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their anticancer activity. These compounds demonstrated the importance of substitution at the C3 position, with specific derivatives showing efficacy against various hematological cancer cell lines nih.gov.

The following table summarizes the structure-activity relationships of various this compound derivatives and their analogs, highlighting the influence of structural modifications on their biological activity.

| Scaffold/Derivative | Modification | Biological Activity | Key Findings |

| 1-Methyl-4-piperidinol Esters | Substituents on the aromatic ester | Analgesic | Lipophilicity and hydrogen-bond accepting ability enhance potency; bulky substituents decrease potency mdpi.com. |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Aryl substituents at C2 and C6 | Anticancer | Certain derivatives reduced the growth of hematological cancer cell lines and induced apoptosis nih.gov. |

| 2-Piperidone Derivatives | Various substitutions | Inhibition of β-amyloid aggregation | Specific substitutions led to significant inhibition of Aβ(1-42) self-aggregation, relevant to Alzheimer's disease researchgate.net. |

Impact of Stereochemistry on Biological Activity

The stereochemical configuration of molecules is a critical determinant of their pharmacological activity, influencing their binding affinity to receptors and enzymes, as well as their pharmacokinetic profiles. In the context of this compound derivatives, the presence of a chiral center at the C2 position, and potentially other positions depending on substitution patterns, gives rise to stereoisomers that can exhibit distinct biological activities.

The differential activity of stereoisomers is well-documented for various piperidine-containing compounds. For instance, in a series of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, a potent calcium antagonist, the alpha-isomer (benidipine hydrochloride) displayed a very strong hypotensive effect, while the beta-isomer showed little activity nih.gov. Furthermore, upon resolution of the optical isomers, the (+)-alpha isomer, specifically the (S)-(S)-1 configuration, was found to be 30 to 100 times more potent than the (-)-alpha isomer in spontaneously hypertensive rats nih.gov. This stark difference underscores the profound impact of stereochemistry on biological function.

Similarly, in the context of analgesic 4-anilidopiperidines, the conformational aspects dictated by stereochemistry play a significant role in their activity. A study of isomeric N-substituted 3-(propananilido)nortropanes, which are semi-rigid analogs of 4-anilidopiperidines, revealed that the 3-beta-(propananilido) isomers with N-benzyl and N-phenethyl substitution were more potent analgesics than their 3-alpha counterparts nih.gov. This difference in potency was attributed to both structural and stereochemical influences.

The following table illustrates the impact of stereochemistry on the biological activity of piperidine derivatives, providing insights that are likely applicable to this compound analogs.

| Compound Series | Stereoisomers Compared | Biological Activity | Key Findings |

| 1,4-dihydropyridine derivative with piperidinyl ester | alpha- vs. beta-diastereoisomers | Antihypertensive | The alpha-isomer (benidipine) showed strong hypotensive effects, while the beta-isomer was largely inactive nih.gov. |

| 1,4-dihydropyridine derivative with piperidinyl ester | (+)-alpha vs. (-)-alpha enantiomers | Antihypertensive | The (+)-alpha, (S)-(S)-1 isomer was 30 to 100 times more potent than the (-)-alpha isomer nih.gov. |

| N-substituted 3-(propananilido)nortropanes | 3-alpha vs. 3-beta isomers | Analgesic | The 3-beta isomers with specific N-substituents were more potent than the corresponding 3-alpha isomers nih.gov. |

| 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives | S-(+) vs. R-(-) enantiomers | Analgesic | The S-(+) enantiomers generally exhibited stronger analgesic activity than the R-(-) enantiomers nih.gov. |

Biological Activity Profile Research and Mechanistic Insights for 2 Methylpiperidin 4 One Derivatives

Investigation of Anticancer Potential and Mechanisms

Derivatives of piperidin-4-one have shown significant promise as anticancer agents, operating through various mechanisms to inhibit tumor growth and induce cancer cell death.

Research on Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

A substantial body of research has demonstrated the cytotoxic effects of piperidin-4-one derivatives against a wide range of human cancer cell lines. Studies have shown that novel piperidone compounds, such as 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone and 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone, exhibit broad cytotoxic activity against breast, pancreatic, leukemia, lymphoma, and colon cancer cells, with cytotoxic concentrations (CC50) in the low micromolar to nanomolar range nih.gov.

The primary mechanism for this cytotoxicity is the induction of apoptosis, or programmed cell death. Research indicates that these compounds trigger the intrinsic apoptotic pathway. This is characterized by the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the subsequent activation of effector caspases, such as caspase-3/7 nih.gov. The induction of apoptosis is a critical goal in cancer therapy, as it eliminates malignant cells in a controlled manner. Furthermore, these derivatives have been shown to cause DNA fragmentation and alter the cell cycle, often leading to an increase in the sub-G0/G1 cell population, which is indicative of apoptotic cells nih.gov.

| Compound Type | Cancer Cell Line(s) | Observed Effect | Mechanism |

|---|---|---|---|

| 1-Dichloroacetyl-3,5-bis(benzylidene)-4-piperidones | Lymphoma, Colon, Breast, Pancreatic, Leukemia | Cytotoxicity in low µM to nM range | Induction of apoptosis via ROS accumulation, mitochondrial depolarization, and caspase-3/7 activation nih.gov |

| 3,5-Bis(arylidene)-4-piperidones | Colon (HCT116), Breast (MCF7), Skin (A431) | High potency antiproliferative properties | Dual inhibition of topoisomerase I and IIα sigmaaldrich.com |

| 2-Thioxoimidazolidin-4-one Derivatives | Liver (HepG2) | Cytotoxicity with IC50 values as low as 0.017 µM | Induction of apoptosis and cell cycle arrest at G2/M phase researchgate.net |

Exploration of Proteasome Inhibition by Piperidin-4-one Analogs

A key mechanism contributing to the anticancer activity of piperidin-4-one analogs is the inhibition of the proteasome. The ubiquitin-proteasome system is crucial for protein degradation, and its inhibition leads to the accumulation of misfolded and poly-ubiquitinated proteins, ultimately triggering endoplasmic reticulum stress and apoptosis nih.govresearchgate.net. This is a validated and effective strategy in cancer treatment.

Bis-benzylidine piperidone derivatives, such as RA190, have been identified as potent proteasome inhibitors. These compounds can act as irreversible inhibitors by covalently binding to specific sites on the proteasome, such as cysteine 88 of the ubiquitin receptor RPN13/ADRM1 in the 19S regulatory particle nih.govresearchgate.net. This targeted inhibition disrupts proteasome function, leading to the buildup of proteins targeted for degradation and inducing cell death, even in cancer cells resistant to other proteasome inhibitors like bortezomib (B1684674) nih.govresearchgate.net. The effectiveness of these compounds has been demonstrated to reduce the growth of multiple myeloma and ovarian cancer xenografts in preclinical models researchgate.net.

| Compound Class | Specific Target | Mechanism of Action | Outcome |

|---|---|---|---|

| bis-Benzylidine Piperidones (e.g., RA190) | Ubiquitin receptor RPN13/ADRM1 | Covalent binding and irreversible inhibition of proteasome function nih.govresearchgate.net | Accumulation of polyubiquitinated proteins, ER stress, apoptosis nih.govnih.gov |

| Piperidine (B6355638) carboxamides | Pf20Sβ5 active site (malarial proteasome) | Reversible, non-covalent inhibition distal from the catalytic threonine nih.gov | Inhibition of chymotrypsin-like activity, parasite killing nih.gov |

Research into Antimicrobial and Antifungal Activities

Beyond their anticancer potential, piperidin-4-one derivatives have been extensively studied for their ability to combat microbial and fungal infections, addressing the critical need for new antimicrobial agents.

Evaluation of Antibacterial Spectrum and Efficacy

A variety of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and screened for in vitro antibacterial activity. These compounds have demonstrated efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli and Enterobacter sp. nih.govnih.govmdpi.com.

The antibacterial potency of these derivatives is often compared to standard antibiotics. Several synthesized compounds have shown good activity when benchmarked against ampicillin (B1664943) nih.gov. The structural modifications, such as the addition of a thiosemicarbazone group or alterations in the aryl substituents, play a crucial role in modulating the antibacterial spectrum and efficacy nih.govnih.gov. For instance, studies have shown that decreasing the hydrocarbon chain length of an ester part of a piperidine derivative can enhance its activity against Staphylococcus aureus mdpi.com.

| Compound Series | Bacterial Strains Tested | Efficacy Relative to Standard |

|---|---|---|

| 2,6-Diaryl-3-methyl-4-piperidones | Staphylococcus aureus, E. coli, Bacillus subtilis | Good activity compared with Ampicillin nih.gov |

| Thiosemicarbazone derivatives of piperidin-4-one | Staphylococcus aureus, Enterobacter sp. | Demonstrated significant antimicrobial activity nih.govnih.gov |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus, Escherichia coli | Good activity against S. aureus compared to Chloramphenicol mdpi.com |

Assessment of Antifungal Properties of Piperidin-4-one Compounds

The piperidin-4-one scaffold is also a valuable template for the development of potent antifungal agents. Derivatives have shown significant activity against a range of pathogenic fungi, including Candida albicans, Aspergillus niger, Aspergillus fumigatus, and various species of Microsporum and Trichophyton nih.govnih.gov.